Product packaging for 2,5-Dimethyl-1-phenethyl-1H-pyrrole(Cat. No.:CAS No. 50691-34-4)

2,5-Dimethyl-1-phenethyl-1H-pyrrole

Cat. No.: B1607497
CAS No.: 50691-34-4
M. Wt: 199.29 g/mol
InChI Key: PLDQUNMUOIQIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Heterocyclic Compounds in Organic Chemistry

Heterocyclic compounds are a major class of organic molecules characterized by a ring structure containing atoms of at least two different elements. quora.combritannica.com While carbon is the primary component of the ring, heteroatoms such as nitrogen, oxygen, or sulfur are also incorporated. quora.com These compounds are ubiquitous in nature and are fundamental to many biological processes. In fact, a majority of known organic compounds are heterocyclic, and they are key components in numerous pharmaceuticals, including antibiotics, anticancer agents, and antiviral drugs. wikipedia.org The study of heterocyclic chemistry focuses on the synthesis, properties, and applications of these vital molecules. quora.comwikipedia.org

Importance of the Pyrrole (B145914) Scaffold in Natural Products and Synthetic Chemistry

The pyrrole ring system is a crucial structural motif found in a wide array of biologically active natural products and synthetic molecules. alliedacademies.orgresearchgate.net It is a fundamental component of essential biomolecules like heme, chlorophyll, and vitamin B12. The versatile nature of the pyrrole scaffold allows for the development of a diverse library of compounds with a broad spectrum of pharmacological activities. nih.gov Consequently, pyrrole derivatives are extensively utilized in medicinal chemistry as scaffolds for developing new therapeutic agents. nih.govbohrium.com They have shown potential in various applications, including as antibacterial, antifungal, antiviral, and antitumor agents. nih.govresearchgate.net

Historical Context and Evolution of Pyrrole Synthesis Methodologies

The exploration of pyrrole and its derivatives dates back to 1885, with the independent publications of effective synthetic routes by Paal and Knorr. tandfonline.comrgmcet.edu.in These early methods, particularly the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), have been foundational in pyrrole chemistry. tandfonline.comwikipedia.orgorganic-chemistry.org Over the years, numerous other synthetic strategies have been developed, including the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis. wikipedia.orgwikipedia.org The Knorr synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org The Hantzsch synthesis, on the other hand, utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. thieme-connect.comwikipedia.org Modern advancements have focused on developing more efficient and environmentally friendly methods, including the use of various catalysts and non-conventional reaction conditions. thieme-connect.comtandfonline.comrgmcet.edu.in

Rationale for Focused Research on N-Phenethylpyrrole Derivatives

The interest in N-substituted pyrroles, particularly N-phenethylpyrrole derivatives, stems from their potential biological activities. The introduction of different substituents on the pyrrole nitrogen can significantly influence the molecule's pharmacological profile. Research has shown that various N-aryl and N-alkyl pyrrole derivatives exhibit a range of biological effects. The phenethyl group, in particular, is a structural component found in many biologically active compounds and can be a key pharmacophoric feature. The synthesis and study of N-phenethylpyrrole derivatives allow for the exploration of structure-activity relationships, which is crucial for the design of new and more effective therapeutic agents. researchgate.netnih.gov

Research Objectives and Scope for 2,5-Dimethyl-1-phenethyl-1H-pyrrole

The primary objective of research on this compound is to synthesize and characterize this specific compound, and to investigate its chemical properties and potential applications. This includes the development of efficient synthetic routes, such as modifications of the Paal-Knorr synthesis, and the detailed analysis of its spectroscopic data. The scope of this research involves understanding the influence of the N-phenethyl and 2,5-dimethyl substituents on the chemical reactivity and potential biological activity of the pyrrole ring. While this article focuses on the chemical aspects, the findings from such research can provide a basis for future investigations into the pharmacological properties of this and related compounds.

Detailed Research Findings on this compound

Synthesis and Characterization

The synthesis of N-substituted 2,5-dimethylpyrroles is often achieved through the Paal-Knorr condensation reaction. This involves reacting 2,5-hexanedione (B30556) with a primary amine, in this case, phenethylamine (B48288). researchgate.net Various catalysts and reaction conditions can be employed to optimize the yield and purity of the final product, this compound. researchgate.netresearchgate.net

The characterization of this compound involves a range of analytical techniques to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃N nist.govnist.govnist.gov
Molecular Weight 171.24 g/mol nih.govscbt.com
CAS Number 83-24-9 nist.govnih.govscbt.com
Physical Form Solid sigmaaldrich.com
IUPAC Name 2,5-dimethyl-1-phenyl-1H-pyrrole nih.govsigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Spectroscopic methods are essential for the structural elucidation of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule. For 2,5-dimethyl-1-phenyl-1H-pyrrole, a related compound, characteristic peaks are observed for the methyl protons and the protons on the pyrrole and phenyl rings. nih.gov

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For a similar compound, 2,5-dimethyl-N-phenyl-1H-pyrrol-1-amine, distinct signals are observed for the methyl carbons and the carbons of the pyrrole and phenyl rings. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure. The NIST WebBook provides mass spectral data for 2,5-dimethyl-1-phenyl-1H-pyrrole. nist.govnist.govnist.gov

Chemical Properties and Reactivity

Research into the reactivity of similar N-substituted pyrroles has shown that they can undergo various chemical transformations, making them valuable intermediates in organic synthesis. alliedacademies.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B1607497 2,5-Dimethyl-1-phenethyl-1H-pyrrole CAS No. 50691-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1-(2-phenylethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-12-8-9-13(2)15(12)11-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDQUNMUOIQIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368683
Record name 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50691-34-4
Record name 2,5-Dimethyl-1-phenethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches for 2,5 Dimethyl 1 Phenethyl 1h Pyrrole

Classic and Modern Paal-Knorr Pyrrole (B145914) Synthesis Adaptations

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for preparing pyrroles. wikipedia.orguctm.edu It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. rgmcet.edu.inorganic-chemistry.org For the specific synthesis of 2,5-dimethyl-1-phenethyl-1H-pyrrole, this involves the reaction between hexane-2,5-dione and phenethylamine (B48288). Over the years, significant adaptations have been made to this classic reaction to improve yields, shorten reaction times, and broaden its applicability. rgmcet.edu.inresearchgate.net

Investigation of Primary Amine Condensation with 1,4-Dicarbonyl Compounds

The core of the Paal-Knorr synthesis for N-substituted pyrroles is the reaction between a 1,4-dicarbonyl compound and a primary amine. uctm.edualfa-chemistry.com In the case of this compound, the reactants are hexane-2,5-dione and phenethylamine.

The generally accepted mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the dione, forming a hemiaminal intermediate. uctm.edu Subsequent intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring. uctm.edualfa-chemistry.com The cyclization step is often the rate-determining step of the reaction. alfa-chemistry.com

The scope of the reaction is broad, accommodating a wide variety of primary amines, including aliphatic and aromatic amines. alfa-chemistry.com The choice of reactants directly dictates the substitution pattern of the resulting pyrrole.

Reactant Mapping for this compound Synthesis:

Resulting Pyrrole Moiety Precursor Compound
2,5-Dimethyl groups Hexane-2,5-dione

Optimization of Reaction Conditions: Temperature, Solvent Systems

Classical Paal-Knorr conditions often required prolonged heating in acidic solutions, which could be detrimental to sensitive functional groups. rgmcet.edu.inalfa-chemistry.com Modern adaptations have focused on optimizing reaction parameters to create milder and more efficient protocols.

Temperature: While traditional methods often used high temperatures with reflux, studies have shown that the reaction can proceed effectively at lower temperatures, even room temperature, particularly when using alternative catalysts or solvent systems. epa.govrsc.org For instance, the reaction of hexane-2,5-dione with various primary amines has been successfully carried out at room temperature under solvent-free conditions, yielding excellent results. epa.govrsc.org

Solvent Systems: A significant advancement has been the move towards more environmentally benign solvent systems.

Solvent-free: Conducting the reaction neat (without any solvent) has proven to be a highly effective "green" approach. epa.govrsc.orgrsc.org Since hexane-2,5-dione and many primary amines are liquids and miscible, they can be simply stirred together at room temperature to produce the desired pyrrole in high yields. rsc.orgrsc.org

Water-mediated: Water has been demonstrated as a viable and environmentally friendly solvent for the Paal-Knorr condensation. rsc.orgresearchgate.net The reaction of hexa-2,5-dione with various primary amines in water, without any added catalyst, has afforded N-substituted 2,5-dimethyl pyrroles in good to excellent yields. researchgate.netresearchgate.net Quantum chemical studies suggest that water molecules can actively participate in the mechanism, mediating proton transfer and lowering the energy barrier for the cyclization step. rsc.orgrsc.org

The following table summarizes the impact of different solvent conditions on the synthesis of N-substituted pyrroles.

Effect of Solvent on Paal-Knorr Synthesis:

Solvent System Typical Conditions Advantages Citations
Acetic Acid Reflux Traditional method, accelerates reaction researchgate.net
Solvent-Free Room Temperature High yields, simple work-up, eco-friendly epa.govrsc.orgrsc.org
Water Reflux or Room Temp. Green solvent, can catalyze the reaction rsc.orgresearchgate.netresearchgate.net
Deep Eutectic Solvents Mild Heat Recyclable, non-toxic, catalyst-free uctm.edu

Catalytic Approaches in Pyrrole Synthesis

The introduction of various catalysts has revolutionized the Paal-Knorr synthesis, allowing for milder conditions, shorter reaction times, and improved yields.

Lewis and Brønsted Acids: A wide range of acid catalysts have been employed. While traditional Brønsted acids like sulfuric acid, p-toluenesulfonic acid, and acetic acid are effective, they can lead to harsh reaction conditions. researchgate.netmdpi.comresearchgate.net Milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and iron(III) chloride have been shown to be highly efficient. alfa-chemistry.comorganic-chemistry.org For example, a catalytic amount of iron(III) chloride in water provides a practical and economical method for synthesizing N-substituted pyrroles. organic-chemistry.org Trifluoroacetic acid has also been reported as an efficient catalyst for this transformation. researchgate.net

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid acid catalysts have been developed. These include clays (B1170129) like montmorillonite (B579905), silica-supported sulfuric acid, and various aluminas. rgmcet.edu.inalfa-chemistry.commdpi.com Nanoporous aluminas, for instance, have been used to catalyze the reaction of acetonylacetone with primary amines under solvent-free conditions with low catalyst loading and reduced reaction times. mdpi.com

Nanoparticles and Other Catalysts: Magnetic nanoparticles functionalized with acidic groups (e.g., Fe₃O₄@L-proline@SO₃H) have emerged as highly efficient and reusable catalysts, particularly in aqueous media or under solvent-free conditions. tandfonline.com Elemental iodine has also been used as a simple and effective catalyst, promoting the reaction at room temperature without a solvent. rgmcet.edu.in L-proline has also been shown to catalyze the Paal-Knorr synthesis effectively. rsc.org

Comparison of Catalytic Systems for Paal-Knorr Synthesis:

Catalyst Type Examples Typical Conditions Key Benefits Citations
Brønsted Acids p-TsOH, H₂SO₄, TFA Varies (Reflux to RT) Accelerates reaction researchgate.netmdpi.com
Lewis Acids Sc(OTf)₃, FeCl₃, Bi(NO₃)₃ Mild (RT to 60 °C), often in water High efficiency, mild conditions alfa-chemistry.comorganic-chemistry.org
Heterogeneous Clays, Aluminas, Silica-H₂SO₄ Solvent-free, mild heat Recyclable, easy separation rgmcet.edu.inalfa-chemistry.commdpi.com
Nanocatalysts Fe₃O₄@L-proline@SO₃H RT, solvent-free or aqueous High activity, reusable tandfonline.com

Alternative and Emerging Synthetic Routes

Beyond the Paal-Knorr reaction, modern organic synthesis has introduced novel strategies for constructing the pyrrole ring, including methods driven by light or electricity and those that build complexity through sequential reactions in a single pot.

Photo- and Electrochemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods are gaining prominence as sustainable and powerful tools in organic synthesis. rsc.orgrsc.org These techniques offer unique reaction pathways by generating highly reactive intermediates under mild conditions. rsc.orgmatilda.science

Photochemical Synthesis: Visible-light photocatalysis can be used to construct pyrrole rings. For example, some methods employ a photosensitizer to enable the cycloaddition of precursors like N-aryl glycinates and benzylidenemalononitriles. researchgate.net Another strategy involves a multicomponent reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane (B149229) under visible light, using a catalyst like Eosin Y. researchgate.net These methods proceed under redox-neutral conditions at ambient temperature. researchgate.net

Electrochemical Synthesis: Electrosynthesis provides an alternative, reagent-free activation method. Polysubstituted pyrroles have been synthesized via the electrochemical oxidative cyclization of enamines. rsc.org An electrochemical approach for a Paal-Knorr-type reaction has also been reported, involving the condensation of primary amines with 1,3-dicarbonyl compounds, where an acid additive promotes imine formation prior to electrochemical cyclization. rsc.org The electropolymerization of N-substituted pyrrole monomers is also a well-established technique for creating conductive polymers, demonstrating the electrochemical reactivity of the pyrrole system. maynoothuniversity.ieacs.org

Multi-component and Domino Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies that combine multiple bond-forming events in a single operation, reducing waste and simplifying procedures. orientjchem.orgbohrium.com

Multi-component Reactions: MCRs are convergent processes where three or more reactants are combined to form a product that contains significant portions of all starting materials. orientjchem.org Several MCRs have been developed for pyrrole synthesis. bohrium.comresearchgate.net One such strategy involves the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols, which offers a highly regioselective and atom-efficient route to various substituted pyrroles. acs.org Another example is a four-component reaction utilizing β-nitrostyrenes, 1,3-dicarbonyl compounds, a primary amine source (like the amino acid Lysine), and an iron(III) chloride catalyst to build the pyrrole ring. acs.org

Domino Reactions: These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. urfu.runih.gov A domino reaction for synthesizing polysubstituted pyrroles has been developed using α-silylaryl triflates, Schiff bases, and alkynes, which proceeds through five sequential steps in one pot. nih.gov Another approach involves the aerobic domino transformation of substituted imidazolines, which rearrange and cyclize under thermal conditions to form highly functionalized pyrroles. urfu.ru These advanced methods represent efficient and sustainable processes for producing complex chemical structures. nih.gov

Ring Transformation Strategies from Other Heterocyclic Precursors

The synthesis of the pyrrole nucleus is not limited to acyclic precursors. Advanced strategies involve the transformation of existing heterocyclic rings into the pyrrole scaffold. One such sophisticated method involves a sequence of 6π-electrocyclization followed by ring contraction. acs.org

Researchers have demonstrated that polysubstituted pyrroles can be accessed from 2,5-dihydrothiophene-derived sulfilimine intermediates. acs.org This process is conducted in an open flask at ambient temperature using non-dry solvents. The transformation proceeds through a proposed mechanism featuring a 6π-electrocyclization of the sulfilimine intermediate, which is followed by a spontaneous ring-contraction to yield the final pyrrole skeleton. acs.org This methodology represents a significant conceptual departure from classical condensation reactions, expanding the tools available for constructing complex pyrrole structures. acs.org While cycloaddition reactions using 1,3-dipoles like azomethine ylides are also established routes to five-membered heterocycles, the electrocyclization/ring-contraction cascade offers a unique pathway. acs.org

Green Chemistry Principles and Sustainable Synthesis of N-Phenethylpyrroles

The synthesis of pyrroles, including N-phenethyl derivatives, is increasingly being viewed through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The goal is to develop cleaner, safer, and more efficient processes that minimize environmental impact. nih.govsemanticscholar.org Key principles of green chemistry, such as waste prevention, the use of safer solvents, and catalysis, are being actively applied to pyrrole synthesis. nih.govresearchgate.net

A notable sustainable approach involves an iridium-catalyzed synthesis where secondary alcohols and amino alcohols are deoxygenated and selectively linked to form the pyrrole ring. nih.gov This reaction is highly efficient, eliminating two equivalents of hydrogen gas and allowing for the use of starting materials derived from renewable resources. nih.gov The catalytic protocol is robust, tolerating a wide array of functional groups and operating under mild conditions. nih.gov

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of pyrroles is the move away from conventional volatile and toxic organic solvents. semanticscholar.org Reactions are now frequently designed to run in aqueous media or under solvent-free conditions. researchgate.netnih.govfrontiersin.org

Water has been shown to be a suitable and environmentally benign medium for the Paal-Knorr cyclocondensation, a key reaction for synthesizing N-substituted 2,5-dimethylpyrroles. researchgate.net The reaction of hexa-2,5-dione with primary amines in water can afford the desired pyrrole derivatives in good to excellent yields, often without the need for a catalyst, which simplifies product isolation. researchgate.net

SolventReaction Time (h)Yield (%)Reference
Water196 researchgate.net
Ethanol385 researchgate.net
Methanol482 researchgate.net
Acetonitrile (B52724)670 researchgate.net
Toluene1040 researchgate.net
None (Solvent-Free)0.598 researchgate.net

Solvent-free, or neat, reaction conditions represent another powerful green chemistry approach, often leading to reduced waste, simplified experimental procedures, and shorter reaction times. researchgate.netresearchgate.net The Clauson-Kaas synthesis of N-substituted pyrroles, for instance, can be effectively performed by reacting amines with 2,5-dimethoxytetrahydrofuran (B146720) under solvent-free conditions, sometimes accelerated by grinding or microwave irradiation. researchgate.net Various catalysts, including iron(III) chloride in water or nano-sulfated TiO₂ in solvent-free reactions, have been successfully employed to facilitate these transformations with high yields. beilstein-journals.org

Development and Recycling of Heterogeneous Catalysts (e.g., smectite clays, supported catalysts)

The development of recoverable and recyclable heterogeneous catalysts is a cornerstone of sustainable chemical synthesis, as it addresses both economic and environmental concerns by minimizing waste and allowing for continuous processing. nih.govfrontiersin.org

Smectite Clays: Smectite clays, such as montmorillonite, are naturally occurring or synthetic layered phyllosilicates that have garnered attention as effective catalysts in organic synthesis. mdpi.comresearchgate.netwikipedia.org These materials can be used as solid acid catalysts for the Paal-Knorr synthesis of pyrroles. mdpi.comresearchgate.net For example, montmorillonite KSF and its iron(III)-exchanged form have demonstrated high catalytic activity for the condensation of γ-diketones with primary amines, proceeding in dichloromethane (B109758) at room temperature with high yields. mdpi.comresearchgate.net Their layered structure and the presence of acid sites are crucial to their catalytic function. mdpi.compsu.edu

Supported Catalysts and Recyclability: Supporting an active catalytic species on a solid matrix is a common strategy to create robust and recyclable heterogeneous catalysts. mdpi.commdpi.com This approach increases the available surface area of the catalyst and enhances its mechanical stability. mdpi.com A wide variety of supported catalysts have been developed for pyrrole synthesis.

CatalystSupportConditionsKey AdvantagesReference
H₃PW₁₂O₄₀Silica (SiO₂)Petroleum ether (reflux) or MW (solvent-free)High yields under different conditions. beilstein-journals.org
Nano-sulfated TiO₂None (nanoparticle)Solvent-freeShort reaction times, high yields, stable and green catalyst. beilstein-journals.org
Cobalt (Co)Nitrogen-doped Graphene/Carbon@Silica (NGr-C@SiO₂-L)Solvent-freeRecyclable up to 10 times without significant loss of activity. beilstein-journals.orgresearchgate.net
Pyrrole-based PolymersConjugated Microporous Polymer (CMP)VariousExcellent recyclability (10 cycles), inherent porosity, abundant active sites. frontiersin.org
Fe(ClO₄)₃Silica (SiO₂)Solvent-freeSupported and recoverable system for Paal-Knorr synthesis. mdpi.com
CATAPAL 200AluminaSolvent-free, 60 °CHigh percentage of Brønsted–Lewis acid sites, efficient condensation. researchgate.net

Scale-Up Considerations and Process Chemistry of this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful consideration of process chemistry and engineering factors to ensure safety, efficiency, and economic viability. While specific scale-up data for this compound is not publicly available, general principles of chemical process development can be applied based on the synthetic methodologies discussed.

A key consideration is the choice of synthetic route. The classical Paal-Knorr condensation between 2,5-hexanedione (B30556) and phenethylamine is a strong candidate for industrial scale-up due to its high atom economy and the availability of precursors. The adoption of green chemistry principles at scale offers significant advantages. For instance, using water as a solvent instead of volatile organic compounds minimizes environmental impact, reduces costs associated with solvent purchasing and disposal, and enhances process safety by avoiding flammable materials.

Solvent-free reactions are particularly attractive for industrial applications. They can lead to higher throughput in smaller reactor volumes and vastly simplify downstream processing, as the need for solvent removal steps is eliminated. This reduces both capital investment in equipment and energy consumption.

The use of heterogeneous catalysts is paramount for large-scale, continuous manufacturing. Recyclable catalysts like supported metal oxides or clays allow for their use in packed-bed or slurry reactors, which can operate continuously, leading to more consistent product quality and higher productivity compared to batch processes. The ability to easily separate and reuse the catalyst, as demonstrated in lab-scale studies, is crucial for making the process economically feasible by reducing the cost contribution of the catalyst to the final product. frontiersin.orgresearchgate.net

However, scaling up presents challenges. Heat management is critical, as condensation reactions are often exothermic. Efficient heat transfer must be engineered into large reactors to maintain optimal reaction temperatures and prevent runaway reactions. Mass transfer limitations can also become significant; ensuring effective mixing of reactants, especially in heterogeneous systems involving solid catalysts and liquid or gaseous reactants, is essential for achieving high conversion rates and yields. Finally, process optimization to maximize yield, minimize reaction time, and ensure consistent product purity according to industrial specifications is a complex task requiring detailed kinetic and thermodynamic studies.

Chemical Reactivity and Derivatization Strategies for 2,5 Dimethyl 1 Phenethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The electron-rich nature of the pyrrole ring in 2,5-Dimethyl-1-phenethyl-1H-pyrrole makes it susceptible to electrophilic aromatic substitution. researchgate.net The substitution pattern is dictated by the directing effects of the substituents already present on the ring.

Halogenation, Acylation, and Formylation:

Formylation: A common method for introducing a formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.com The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich pyrrole attacks the Vilsmeier reagent to form an iminium ion intermediate, which is then hydrolyzed to yield the corresponding aldehyde. wikipedia.org For 2,5-dimethyl-1-substituted pyrroles, formylation generally occurs at the 3-position. blogspot.com For instance, the Vilsmeier-Haack synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde involves reacting 2,5-dimethyl-1H-(p-tolyl)-pyrrole with a mixture of DMF and phosphoryl chloride. blogspot.com

Acylation: Similar to formylation, acylation can be achieved through Friedel-Crafts type reactions. However, the specific conditions and outcomes for this compound are not extensively detailed in the provided results. The general principle involves an electrophilic attack by an acylium ion, typically generated from an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Halogenation: Halogenation of pyrroles can also proceed via electrophilic substitution. The reactivity and regioselectivity would be influenced by the nature of the halogenating agent and the reaction conditions.

The following table summarizes the expected electrophilic aromatic substitution reactions on the pyrrole ring:

Reaction Reagents Typical Position of Substitution Product Type
FormylationDMF, POCl₃ (Vilsmeier-Haack)3-positionPyrrole-3-carboxaldehyde
AcylationAcyl halide/anhydride, Lewis acid3-positionAcyl pyrrole
HalogenationX₂ (e.g., Cl₂, Br₂)3- and/or 4-positionHalogenated pyrrole

Functionalization of the Phenethyl Moiety and its Influence on Molecular Properties

The phenethyl group of this compound provides another avenue for structural modification. Functionalization of this moiety can significantly impact the molecule's physical and chemical properties.

While specific studies on the functionalization of the phenethyl group in this exact molecule are not detailed in the search results, general principles of aromatic chemistry can be applied. The phenyl ring of the phenethyl group can undergo its own set of electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the ethyl-pyrrole substituent would influence the position of these substitutions.

Furthermore, the benzylic position (the CH2 group adjacent to the phenyl ring) could potentially be a site for radical substitution or oxidation under specific conditions. Modifications to the phenethyl group can alter properties such as solubility, polarity, and steric bulk, which in turn can affect how the molecule interacts with other substances or materials.

Palladium-Catalyzed Cross-Coupling Reactions of Pyrrole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are applicable to pyrrole derivatives. researchgate.net The Suzuki and Stille reactions are prominent examples. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com For pyrrole derivatives, this method can be used to introduce aryl or other organic groups onto the pyrrole ring. nih.gov The success of the Suzuki-Miyaura coupling often depends on the protection of the pyrrole nitrogen to prevent side reactions like debromination. nih.gov For instance, an efficient arylation of SEM-protected pyrroles has been developed. nih.gov The reaction tolerates a wide range of functionalities and proceeds under mild conditions. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This method can also be applied to pyrrole systems to form new carbon-carbon bonds.

The table below outlines the general scheme for these cross-coupling reactions on a hypothetical bromo-substituted this compound:

Reaction Coupling Partners Catalyst System Product
Suzuki-MiyauraBromo-pyrrole + Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃)Aryl-substituted pyrrole
StilleBromo-pyrrole + OrganostannanePd catalystAryl- or Alkyl-substituted pyrrole

N-Alkylation and N-Acylation Reactions and their Scope

The nitrogen atom of the pyrrole ring in 2,5-dimethyl-1H-pyrrole can be readily alkylated or acylated.

N-Alkylation: This involves the reaction of the pyrrole with an alkylating agent, such as an alkyl halide or tosylate, typically in the presence of a base. d-nb.info The choice of base and solvent can influence the regioselectivity of the reaction, particularly in cases where the pyrrole ring is unsymmetrically substituted. d-nb.info For 2,5-dimethyl-1H-pyrrole, reaction with phenethyl bromide in the presence of a suitable base would yield this compound.

N-Acylation: This reaction introduces an acyl group onto the pyrrole nitrogen. It is typically carried out using an acyl halide or anhydride. N-acylation can sometimes be a reversible process and the acyl group can migrate to the carbon atoms of the pyrrole ring under certain conditions, such as in the anionic Fries rearrangement. rsc.org

The scope of these reactions is broad, allowing for the introduction of a wide variety of alkyl and acyl groups onto the pyrrole nitrogen, thereby modifying its electronic and steric properties. researchgate.net

Chemo- and Regioselective Modifications of the 2,5-Dimethyl Pyrrole Core

Achieving chemo- and regioselectivity in the modification of the 2,5-dimethyl pyrrole core is crucial for synthesizing specific derivatives.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both a pyrrole ring and a phenyl ring, it is possible to selectively functionalize one ring over the other by choosing appropriate reaction conditions. The electron-rich pyrrole ring is generally more reactive towards electrophiles than the phenyl ring. researchgate.net

Regioselectivity: This refers to the control of the position of substitution on the pyrrole ring. In this compound, the 3- and 4-positions are available for substitution. As mentioned earlier, electrophilic substitution reactions like the Vilsmeier-Haack formylation typically occur at the 3-position due to the electronic directing effects of the alkyl groups and the nitrogen atom. blogspot.com The development of methods for the regioselective synthesis of 2,5-disubstituted pyrroles often involves a stepwise approach, for example, through iododesilylation and subsequent coupling reactions. researchgate.net

The ability to control both chemo- and regioselectivity is essential for the targeted synthesis of complex pyrrole derivatives with desired properties and functionalities.

Computational and Theoretical Investigations of 2,5 Dimethyl 1 Phenethyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic landscape of 2,5-Dimethyl-1-phenethyl-1H-pyrrole. The pyrrole (B145914) core is an aromatic heterocycle, a characteristic that dominates its chemical behavior. researchgate.net Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from the nitrogen lone pair) across the five-membered ring.

The introduction of substituents—two methyl groups at the 2- and 5-positions and a phenethyl group at the 1-position (nitrogen atom)—modulates this electronic structure.

Methyl Groups: The methyl groups are electron-donating through an inductive effect, which increases the electron density of the pyrrole ring. This enhancement of electron density can influence the molecule's reactivity, particularly towards electrophiles.

Computational studies on similar nitro-derivatives of pyrrole have been used to investigate thermodynamic and kinetic stability through calculations of enthalpy of formation and bond dissociation energy. researchgate.net While not directly focused on this compound, these approaches establish a methodology for assessing the stability and electronic properties of substituted pyrroles.

Conformational Analysis and Molecular Dynamics Simulations of the Phenethyl Moiety

The phenethyl moiety of this compound introduces significant conformational flexibility. The bond connecting the ethyl group to the pyrrole nitrogen and the bond between the ethyl and phenyl groups allow for rotation, leading to various spatial arrangements (conformers). Understanding this conformational landscape is critical as it dictates how the molecule presents itself for intermolecular interactions.

Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these dynamics. nih.gov

Conformational Analysis: This method systematically explores the potential energy surface of the molecule to identify stable, low-energy conformers. For the phenethyl group, key rotational angles would be analyzed to determine the preferred orientation of the phenyl ring relative to the pyrrole core.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its flexibility. nih.gov An MD simulation of this compound in different solvents (e.g., a polar solvent like water and a non-polar solvent like chloroform) could reveal how the environment influences its conformational preferences. nih.gov Such simulations are crucial for predicting the bioactive conformation when interacting with a biological target. nih.gov

While specific MD studies on this compound are not prominent in the literature, the principles are well-established from studies on other flexible molecules, such as macrocycles, where MD simulations have successfully predicted solvent-dependent conformational changes. nih.gov

In Silico Structure-Activity Relationship (SAR) Studies for Potential Biological Targets

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate a molecule's structural features with its biological activity. ej-chem.org For this compound, SAR can be inferred from computational and experimental studies on structurally related pyrrole derivatives that have been investigated for various therapeutic targets. mdpi.com Pyrrole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Computational tools can predict pharmacologically relevant properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A study on the related compound N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide predicted its drug-likeness based on Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. iajpr.com These predictions suggested good oral bioavailability. iajpr.comnih.gov Similar computational assessments for this compound would be a first step in evaluating its potential as a drug candidate.

Table 1: Predicted Chemo-Informatic Properties of a Structurally Related Pyrrole Derivative

PropertyPredicted Value for N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide iajpr.comSignificance (Lipinski's Rule of Five Guideline)
Molecular Weight (g/mol)215.26< 500
logP (Lipophilicity)0.591≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Lipinski's Rule Violations00 indicates good drug-likeness

This interactive table summarizes key drug-like properties predicted for a similar pyrrole structure, providing a basis for estimating the properties of this compound.

Molecular Docking Simulations to Explore Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets and for understanding the molecular basis of their activity.

Given the known biological activities of various pyrrole scaffolds, molecular docking studies have been performed to elucidate their binding modes. These studies provide a framework for predicting how this compound might interact with similar targets.

Anticancer Targets: Pyrrole derivatives have been docked against cancer-related kinases like VEGFR-2, EGFR, and CDK2. nih.govnih.gov For instance, a pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivative showed a strong predicted binding affinity of -9.5 kcal/mol against VEGFR-2, comparable to the drug sunitinib. nih.gov The docking poses revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding site of the kinase. nih.gov

Anti-inflammatory Targets: Other studies have focused on cyclooxygenase (COX) enzymes. A series of 1-methyl-1H-pyrrole-2,5-diones were docked into the active sites of COX-1 and COX-2, successfully explaining their selective inhibition of COX-2. nih.gov

These studies suggest that the pyrrole ring and its substituents can be effectively accommodated in the active sites of various enzymes. Docking this compound into these same targets would clarify its potential as an inhibitor. The phenethyl group, in particular, could form significant hydrophobic and π-π stacking interactions with amino acid residues in a binding pocket.

Table 2: Examples of Molecular Docking Studies on Biologically Active Pyrrole Derivatives

Pyrrole Derivative ClassBiological TargetKey Findings from DockingReference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrolesVEGFR-2Strong binding affinity (-9.5 kcal/mol), comparable to sunitinib. Interactions in the ATP-binding site. nih.gov
1-Methyl-1H-pyrrole-2,5-dionesCOX-2/COX-1Demonstrated stronger binding interactions with COX-2 over COX-1, supporting experimental selectivity. nih.gov
Fused 1H-pyrrolesEGFR/CDK2Compounds potently inhibited kinases, and docking augmented the understanding of antiproliferative activity. nih.gov
N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamideMycobacterium tuberculosis targetMolecular docking was used to ascertain the likely binding mode to support antitubercular activity. iajpr.com

This interactive table showcases results from molecular docking simulations of various pyrrole compounds, indicating potential targets for this compound.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry can also predict the reactivity of this compound. Maps of electrostatic potential can identify nucleophilic and electrophilic sites on the molecule, while calculations of frontier molecular orbitals (HOMO and LUMO) can predict its susceptibility to different types of reactions.

The primary synthetic route to N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. researchgate.netresearchgate.net This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione. researchgate.net

Reaction Scheme: Phenethylamine (B48288) + Hexane-2,5-dione → this compound + 2 H₂O

This reaction can be carried out under various conditions, including in water or using catalysts, highlighting efforts to develop environmentally benign synthetic methods. researchgate.net

Regarding its reactivity profile, the pyrrole ring is electron-rich and generally undergoes electrophilic substitution. The electron-donating methyl groups at the 2- and 5-positions would further activate the ring. However, since the α-positions (2 and 5) are blocked, any electrophilic attack would be directed to the β-positions (3 and 4). The N-phenethyl group is unlikely to be cleaved under typical reaction conditions, providing a stable scaffold for further functionalization if desired.

Exploration of Biological and Biomedical Research Potential Mechanistic and in Vitro Focus

In Vitro Studies on Molecular Target Interactions (e.g., enzymes, receptors)

The primary molecular target identified for the N-aryl-2,5-dimethylpyrrole class is the Mycobacterial membrane protein large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in mycobacteria, responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive mycobacterial outer membrane. nih.gov Inhibition of MmpL3 disrupts the cell envelope biosynthesis, making it a prime target for anti-tuberculosis drug development. nih.gov

Molecular docking studies on N-aryl-2,5-dimethylpyrrole derivatives have provided insights into their binding mechanisms. For instance, a potent derivative, compound 5d (see table below), was shown to fit into a homology model of the M. tuberculosis MmpL3 transporter. nih.gov Its binding mode is comparable to that of the known MmpL3 inhibitor BM212 , with the N1 piperazine (B1678402) nitrogen of BM212 forming a charge-reinforced hydrogen bond with the carboxyl group of the key amino acid residue Asp640. nih.gov The cyclohexyl ring of compound 5d occupies the same region as the piperazine ring of BM212 , suggesting a similar interaction model. nih.gov

For other N-arylpyrrole derivatives, docking studies have suggested undecaprenyl pyrophosphate phosphatase (UPPP) inhibition as another potential antimicrobial mechanism. bohrium.com

Mechanistic Investigations of Antimicrobial Activity (e.g., antibacterial, antifungal, antiviral)

The antimicrobial mechanism of this class of compounds is predominantly linked to the inhibition of MmpL3. nih.govnih.gov By blocking the MmpL3 transporter, these pyrrole (B145914) derivatives prevent the export of TMM to the periplasm, thereby halting the synthesis of mycolic acids and the formation of the mycomembrane. nih.gov This disruption of a fundamental cellular process is the basis for their potent antimycobacterial effect. The activity is generally bacteriostatic, meaning it inhibits bacterial growth and replication. nih.govnih.gov

A significant body of research has demonstrated the potent in vitro activity of N-aryl-2,5-dimethylpyrrole derivatives against a range of bacteria. Hybrids of the antitubercular agents BM212 and SQ109 have been synthesized and tested against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govnih.gov

One study highlighted compound 5d , which bears a cyclohexylmethylene side chain, as having high potency against M. tuberculosis H37Rv and MDR strains at submicromolar concentrations. nih.govnih.gov The activity of these compounds has also been demonstrated against other mycobacterial species and various ESKAPE pathogens. bohrium.comnih.gov

In Vitro Antimicrobial Activity of N-Aryl-2,5-Dimethylpyrrole Derivatives
CompoundOrganismStrainMIC (μg/mL)Reference
Compound 5d (N-(cyclohexylmethyl)-2,5-dimethyl-1H-pyrrol-1-amine derivative)M. tuberculosisH37Rv0.06 - 0.3 nih.gov
CCM11.1 (MDR)0.12 nih.gov
M. bovisBCG0.12 - 0.5 nih.gov
M. aurum-3.9 nih.gov
Compound Vc (N-arylpyrrole derivative)MRSA-4 bohrium.com
M. phlei-8 bohrium.com
Compound Ve (N-arylpyrrole derivative)MRSA-4 bohrium.com
Levofloxacin (Reference)MRSA-8 bohrium.com

As established, the most clearly identified molecular target for this compound class within pathogens is MmpL3 in Mycobacterium tuberculosis. nih.govnih.gov MmpL3 is one of 13 MmpL transporters in M. tb but is the only one that is essential for the bacterium's viability. nih.gov This essentiality makes it a highly attractive target for new anti-TB drugs, as its inhibition leads to cell death or growth arrest. nih.gov The development of resistance to many current antibiotics has spurred research into novel targets like MmpL3. nih.gov The fact that numerous structurally diverse small molecules, including the 2,5-dimethylpyrroles, inhibit MmpL3 suggests it may be a promiscuous drug target, capable of accommodating various inhibitor scaffolds. nih.gov

In Vitro Anti-inflammatory and Anticancer Mechanistic Explorations

While the primary focus has been on antimicrobial activity, some research has explored the potential of pyrrole-based compounds in other therapeutic areas. A series of heterocyclic hybrids based on the 2,5-dimethylpyrrole scaffold were synthesized and evaluated for cytotoxic activity against mammalian cell lines as a measure of their safety profile for antitubercular development. researchgate.net This provides some preliminary in vitro data on their interaction with human cells.

In Vitro Cytotoxicity of 2,5-Dimethylpyrrole Derivatives
Compound ClassCell LineActivityReference
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogsVero (mammalian) & A549 (lung adenocarcinoma)Exhibited antitubercular activity at non-cytotoxic concentrations. researchgate.net

Studies on structurally related 1-aryl compounds have also shown anticancer activity. nih.gov For example, a series of 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides demonstrated marked cytotoxicity across numerous human tumor cell lines, with selective toxicity towards leukemic cells. nih.gov While these are not direct analogs of 2,5-Dimethyl-1-phenethyl-1H-pyrrole, they indicate that the broader aryl-substituted scaffold has potential for exploration in oncology.

Modulation of Specific Cellular Pathways (in vitro models)

Detailed investigations into the modulation of specific mammalian cellular pathways by this compound are not extensively documented in the available literature. The cytotoxic effects observed in cancer cell lines for related compounds imply interference with critical cellular processes such as cell cycle progression or apoptosis, but the specific pathways have not been elucidated. researchgate.net The primary mechanistic work has been confined to the antimicrobial target MmpL3 in bacteria. nih.govnih.gov

Analysis of Pharmacophore Features and Structure-Function Relationships

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of N-aryl-2,5-dimethylpyrroles. Research has focused on modifying the N-aryl substituent to enhance activity and improve drug-like properties.

Key findings from SAR studies include:

Hybrid Design : A successful strategy involved creating hybrids of known antitubercular agents BM212 (a pyrrole derivative) and SQ109 . This led to the development of a series of N-phenyl-2,5-dimethylpyrrole derivatives with improved potency. nih.govnih.gov

Side Chain Modification : The introduction of a cyclohexylmethylene side chain at the N1 position (as in compound 5d ) resulted in a derivative with significantly improved activity against M. tuberculosis, including MDR strains, compared to the parent compound BM212 . nih.gov

Binding Interactions : Docking studies revealed that the potency of these compounds is linked to their ability to form key interactions within the MmpL3 binding pocket. Hydrophobic interactions and charge-reinforced hydrogen bonds with residues like Asp640 are critical for stabilizing the inhibitor-protein complex. nih.gov The N-aryl substituent and its modifications directly influence how well the molecule fits within this pocket. nih.gov

These studies underscore the importance of the 2,5-dimethylpyrrole core as a scaffold and demonstrate that modifications at the N1-position are key to modulating biological activity against specific targets like MmpL3.

Advanced Materials and Catalysis Applications of Pyrrole Derivatives

Role of N-Phenethylpyrrole Scaffolds in Organic Electronic Materials

N-substituted pyrrole (B145914) derivatives are recognized for their application in the development of conducting polymers and organic semiconductors. researchgate.net The pyrrole ring constitutes a fundamental electron-rich aromatic system that can be a building block for larger conjugated systems necessary for charge transport. The substituent on the nitrogen atom can modulate the electronic properties, solubility, and morphology of the resulting materials.

However, specific studies detailing the synthesis and performance of polymers or small molecules derived from 2,5-Dimethyl-1-phenethyl-1H-pyrrole for use in organic electronic materials are not found in the reviewed literature. The research in this area tends to focus on other analogues, such as N-phenyl pyrroles, which have been investigated for these applications. researchgate.net The phenethyl group, with its flexible ethyl linker separating the phenyl ring from the pyrrole nitrogen, could influence solid-state packing and electronic communication in ways distinct from the more rigid, directly-linked N-phenyl systems, but this remains a subject for future investigation.

Applications in Sensing and Detection Technologies

Pyrrole-based compounds are foundational to the creation of polypyrrole films, which are well-known for their use in chemical sensors and biosensors. The electrical conductivity of these polymers can be altered upon interaction with specific analytes, forming the basis of a sensing mechanism.

There is no specific research available that demonstrates the use of This compound as a monomer for creating sensory polymers or as a standalone molecule for detection technologies. The potential for this compound in sensing applications would depend on its ability to be polymerized into a stable, conductive film and the specific selectivity endowed by the N-phenethyl group.

Use in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atom in the pyrrole ring and potential coordinating groups on its substituents can act as ligands, binding to metal ions to form coordination complexes. These complexes are studied for a wide range of applications, including catalysis and materials science. Research has been conducted on new pyrrole-based ligands for transition metal complexes, for example, in the context of water oxidation catalysis. researchgate.net

Despite the general interest in pyrrole-based ligands, there are no specific studies found that report the synthesis or characterization of metal complexes using This compound as a ligand. The coordinating ability of this specific molecule has not been detailed in the available literature.

Development as Organocatalysts or Components in Catalytic Systems

Pyrrole-containing structures are a key feature in many natural and synthetic molecules and can serve as important backbones in the design of organocatalysts. Their derivatives are explored for various chemical transformations. For instance, graphene oxide has been used as a recyclable catalyst for the synthesis of N-substituted pyrroles. researchgate.net

No research findings were identified that specifically describe the development or application of This compound as an organocatalyst or as a critical component in a larger catalytic system. Its potential in this area has not been explored in the reviewed scientific reports.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone for the molecular-level investigation of 2,5-Dimethyl-1-phenethyl-1H-pyrrole, providing unambiguous evidence of its identity and purity.

NMR spectroscopy provides a detailed map of the atomic framework of the molecule. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogues like 2,5-dimethyl-1-phenyl-1H-pyrrole and other N-substituted pyrroles. nih.govresearchgate.netchegg.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two methyl groups (CH₃) attached to the pyrrole (B145914) ring would appear as a sharp singlet. The two protons on the pyrrole ring (β-hydrogens) would also produce a singlet. The phenethyl substituent would give rise to two characteristic triplets for the adjacent methylene (B1212753) groups (-CH₂-CH₂-), and a set of multiplets in the aromatic region corresponding to the monosubstituted phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the two equivalent methyl carbons, the two sets of non-equivalent pyrrole ring carbons (α and β), and the carbons of the phenethyl group, including the two aliphatic carbons and the distinct aromatic carbons. For the related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole, characteristic shifts are observed for the pyrrole ring carbons at approximately 128 ppm and 106 ppm. chegg.com Similar shifts are expected for the phenethyl derivative.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the protons of the adjacent methylene groups in the phenethyl chain. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Pyrrole-CH₃~2.0~13Singlet
Pyrrole CH =CH ~5.9~106Singlet
N-C H₂-CH₂-Ph~4.1~48Triplet
N-CH₂-C H₂-Ph~3.0~38Triplet
Phenyl C-H (ortho, meta, para)7.2-7.4126-129Multiplets
Pyrrole C =C-~128-
Phenyl C -ipso-~139-

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₇N), the expected exact mass would be calculated and compared to the experimental value to confirm the composition.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bris.ac.uk For the related 2,5-dimethyl-1-phenyl-1H-pyrrole, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight. nih.govnist.govnist.gov For this compound, the molecular ion peak is expected at m/z 199. A characteristic and often major fragmentation pathway for phenethyl-substituted compounds is the cleavage of the benzylic bond, which would result in the loss of a benzyl (B1604629) radical (•CH₂Ph, 91 Da), leading to a significant fragment ion at m/z 108.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Byproducts: The Paal-Knorr synthesis, commonly used to produce such pyrroles, can sometimes yield side products. wikipedia.orgorganic-chemistry.org Studies on the synthesis of 2,5-dimethyl-1-phenylpyrrole (B1583750) have utilized ESI-MS to identify oligomeric byproducts, such as dimers and trimers, which are often not volatile enough for GC-MS analysis. This technique is crucial for monitoring reaction purity and understanding potential side reactions during the synthesis of this compound.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/zIon StructureDescription
199[C₁₄H₁₇N]⁺Molecular Ion (M⁺)
108[M - C₇H₇]⁺Loss of benzyl radical
91[C₇H₇]⁺Benzyl/Tropylium cation

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. These include C-H stretching vibrations from the aromatic (phenyl) and aliphatic (methyl, ethyl) groups typically above and below 3000 cm⁻¹, respectively. Key pyrrole ring vibrations, including C=C and C-N stretching, are also expected. orientjchem.org For the related 1-phenylpyrrole, C-N stretching is observed around 1236-1256 cm⁻¹. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The spectrum would be characterized by strong bands for the aromatic ring stretching modes of the phenyl group and the C=C stretching of the pyrrole ring. nih.govnih.gov The symmetric vibrations of the non-polar bonds often give rise to strong Raman signals, making it a valuable tool for fingerprinting the molecule.

Chromatographic Separation and Purity Analysis Methods (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from reactants, solvents, and byproducts, as well as for quantifying its purity.

Gas Chromatography (GC): GC is an effective method for assessing the purity of volatile pyrrole derivatives. thegoodscentscompany.com A sharp, single peak on a GC chromatogram under optimized conditions would indicate a high degree of purity for this compound. The retention time is a characteristic property of the compound on a specific column and under defined conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative purification. A reverse-phase HPLC method, similar to one developed for 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, could be adapted. sielc.com Such a method would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. HPLC is particularly useful for analyzing less volatile impurities or oligomeric byproducts that are not amenable to GC. sielc.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. To date, a crystal structure for this compound has not been reported in the scientific literature. For a molecule to be analyzed by this method, it must first be obtained as a single crystal of sufficient quality. While the structure of a related derivative, 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde, has been determined, revealing the orientation of the substituent relative to the pyrrole ring, similar data for the title compound is currently unavailable. nih.gov

In Situ Spectroscopic Methods for Reaction Monitoring and Mechanistic Insight

Understanding the reaction kinetics and mechanism of the Paal-Knorr synthesis of this compound from 2,5-hexanedione (B30556) and phenethylamine (B48288) can be achieved using in situ spectroscopic techniques. wikipedia.org

In Situ FT-IR: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the reaction can be monitored in real-time. researchgate.net The disappearance of the C=O stretching band of the 2,5-hexanedione and the appearance of characteristic bands for the pyrrole ring can be tracked over time. This data allows for the determination of reaction rates and the identification of transient intermediates, such as the hemiaminal, providing a deeper understanding of the reaction mechanism. researchgate.net

In Situ NMR: Similarly, conducting the reaction within an NMR tube allows for the periodic or continuous acquisition of NMR spectra. This technique can be used to follow the conversion of reactants to products and quantify the formation of any significant byproducts over the course of the reaction, offering valuable kinetic and mechanistic data. researchgate.net

Future Directions and Unexplored Research Avenues

Novel Synthetic Strategies for Structural Complexity

The synthesis of pyrrole (B145914) derivatives has a rich history, with classic methods like the Paal-Knorr, Hantzsch, and Knorr syntheses still in common use. nih.govalliedacademies.org However, the demand for structurally complex and polysubstituted pyrroles necessitates the development of more advanced and efficient synthetic strategies. nih.gov

Future research will likely focus on the following:

Catalyst-Mediated Synthesis: The use of various catalysts, including transition metals (such as cobalt, copper, and palladium), organocatalysts, and even nanocatalysts, is a burgeoning field. researchgate.net For instance, cobalt pincer complexes have been used for the dehydrogenative coupling of diols and amines to form 1,2,5-substituted pyrroles. researchgate.net Future work could expand the scope of these catalysts to create more diverse and complex substitution patterns on the pyrrole ring, potentially leading to novel derivatives of 2,5-Dimethyl-1-phenethyl-1H-pyrrole.

Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step and are considered an eco-friendly approach. bohrium.comorientjchem.org Developing new MCRs that incorporate the phenethylpyrrole scaffold could rapidly generate libraries of diverse compounds for biological screening.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying existing molecular frameworks. acs.org Applying C-H activation strategies to the pyrrole ring or the phenethyl side chain of this compound could provide direct access to novel analogues without the need for pre-functionalized starting materials. rsc.org

Skeletal Recasting: A novel "skeletal recasting" strategy has been proposed for the synthesis of fully substituted pyrroles from simpler pyrrole starting materials. nih.gov This involves a sequence of dearomative deconstruction and rearomative reconstruction, allowing for the synthesis of otherwise difficult-to-access tetra-substituted pyrroles. nih.gov Applying such a strategy could lead to highly complex derivatives.

Synthetic StrategyDescriptionPotential Advantage
Catalyst-Mediated Synthesis Utilization of transition metals, organocatalysts, or nanocatalysts to promote pyrrole formation. researchgate.netHigh efficiency, selectivity, and potential for asymmetric synthesis. nih.gov
Multi-Component Reactions (MCRs) Combining three or more reactants in a single reaction vessel to form a complex product. bohrium.comHigh atom economy, operational simplicity, and rapid generation of molecular diversity. orientjchem.org
C-H Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond. acs.orgrsc.orgStep-economy and access to novel chemical space.
Skeletal Recasting Transformation of simple pyrroles into more complex, fully substituted pyrroles through a deconstruction-reconstruction sequence. nih.govAccess to synthetically challenging substitution patterns.

Design and Synthesis of Advanced N-Phenethylpyrrole Libraries

The creation of compound libraries is fundamental to drug discovery and materials science. For N-phenethylpyrroles, the systematic synthesis and evaluation of libraries of analogues can elucidate structure-activity relationships (SAR). nih.gov

Future efforts in this area should focus on:

Combinatorial Synthesis: Employing combinatorial chemistry principles to generate large and diverse libraries of N-phenethylpyrroles. This would involve systematically varying the substituents on both the pyrrole ring and the phenethyl group.

High-Throughput Screening: Coupling library synthesis with high-throughput screening assays to rapidly identify compounds with desired biological activities or material properties.

Computational Modeling: Utilizing in silico methods to guide the design of libraries, predicting the potential activity of virtual compounds before their synthesis, thereby saving time and resources.

Integration of this compound into Hybrid Materials

Pyrrole-based polymers are well-known for their conducting properties and have applications in electronics and materials science. nih.gov The integration of this compound and its derivatives into hybrid materials is a promising, yet largely unexplored, area.

Potential research directions include:

Conducting Polymers: Exploring the polymerization of this compound or its functionalized analogues to create novel conducting polymers. The phenethyl group could influence the polymer's solubility, processability, and electronic properties.

Hybrid Solar Cells: Pyrrole derivatives, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), have been successfully used in organic solar cells. rsc.org Investigating the potential of this compound as a building block for new materials in photovoltaic applications is a logical next step.

Functionalized Nanoparticles: The synthesis of pyrrole derivatives can be accelerated by magnetic nanoparticles, which also allows for the creation of unique functional molecular hybrids. researchgate.net This approach could be used to graft this compound onto nanoparticles, creating new materials with combined magnetic and electronic properties.

Pyrrole-Cinnamate Hybrids: Recent research has focused on creating hybrid molecules by integrating pyrrole and cinnamate (B1238496) moieties to develop compounds with multi-target biological activities. mdpi.com This concept of molecular hybridization could be extended to this compound to explore new therapeutic possibilities. nih.gov

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While many pyrrole derivatives exhibit a wide range of biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.govnih.gov For this compound and its analogues, future research should aim to elucidate these mechanisms.

Key research areas include:

Target Identification: Identifying the specific cellular proteins, enzymes, or receptors that interact with these compounds. This is a crucial step in understanding their biological effects and potential therapeutic applications. nih.gov

Molecular Docking and Simulation: Using computational tools to model the interaction between the pyrrole derivatives and their biological targets. This can provide insights into the binding mode and the key structural features responsible for activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues to understand how structural modifications affect biological activity. This information is vital for optimizing lead compounds. nih.gov

Exploration of New Catalytic Roles and Applications

The pyrrole ring is a versatile scaffold that can be incorporated into ligands for metal catalysts or used directly in organocatalysis. researchgate.netnih.gov The potential of this compound in catalysis is an area ripe for exploration.

Future research could investigate:

Pyrrole-Based Ligands: Designing and synthesizing new ligands for transition metal catalysis where the this compound unit is a key component. The electronic properties and steric bulk of this group could be tuned to influence the catalyst's activity and selectivity.

Organocatalysis: Exploring the use of chiral derivatives of this compound as organocatalysts for asymmetric reactions. For example, chiral phosphoric acids have been used in combination with other acids for the enantioselective synthesis of aryl pyrroles. nih.gov

N-Heterocyclic Carbene (NHC) Precursors: Investigating whether the pyrrole ring can be modified to serve as a precursor for N-heterocyclic carbenes, which are a powerful class of organocatalysts.

Potential Catalytic ApplicationDescription
Ligand for Transition Metal Catalysis Incorporation of the pyrrole moiety into a larger ligand structure to coordinate with a metal center and influence its catalytic properties.
Organocatalysis Use of a chiral, non-metallic pyrrole derivative to catalyze chemical reactions enantioselectively. nih.gov
N-Heterocyclic Carbene (NHC) Precursor Chemical modification of the pyrrole ring to generate an NHC, a type of reactive intermediate widely used in catalysis.

Challenges and Opportunities in Pyrrole Chemistry Research

Despite significant advances, research in pyrrole chemistry still faces challenges that also present opportunities for innovation. nih.govchim.it

Challenges:

Regioselectivity: Controlling the position of substituents on the pyrrole ring during synthesis can be difficult, especially for achieving complex substitution patterns. nih.gov

Stability: Some pyrrole derivatives can be unstable, which can complicate their synthesis, purification, and application. chim.it

Scalability: Scaling up the synthesis of complex pyrrole derivatives from the laboratory to an industrial scale can be challenging and costly.

Opportunities:

Green Chemistry: There is a growing demand for environmentally friendly synthetic methods. nih.gov Developing greener syntheses of pyrrole derivatives, such as using water as a solvent or employing recyclable catalysts, is a major opportunity. orientjchem.orgnih.gov

Medicinal Chemistry: The pyrrole scaffold is a "privileged structure" in medicinal chemistry, and there is a continuous need for new pyrrole-based drugs to combat diseases like cancer and bacterial infections. nih.govnih.govmdpi.com

Materials Science: The unique electronic properties of pyrroles offer significant opportunities for the development of new organic electronic materials, sensors, and smart materials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,5-Dimethyl-1-phenethyl-1H-pyrrole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,5-dimethylpyrrole with phenethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) . For nitro-group reduction in analogous compounds, palladium on carbon (Pd/C) with hydrogen gas is employed, suggesting similar conditions might apply for intermediates in this synthesis . Key parameters include reaction time, solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR will show aromatic protons (δ 6.5–7.5 ppm for phenethyl substituents) and pyrrole protons (δ 5.5–6.5 ppm). Methyl groups appear as singlets (δ 2.0–2.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₄H₁₇N: theoretical 199.1361 g/mol).
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) provide functional group confirmation.
    Cross-validation with X-ray crystallography (e.g., SHELX software for structure refinement) resolves ambiguities in stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Solubility : Likely soluble in non-polar solvents (e.g., DCM, toluene) due to aromatic substituents. Test solubility gradients for crystallization trials.
  • Stability : Assess thermal stability via TGA and oxidative stability under ambient conditions. Pyrrole derivatives are prone to oxidation; inert atmospheres (N₂/Ar) are advised during synthesis .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and potential applications of this compound in materials science?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict conductivity in conjugated systems .
  • Molecular Dynamics : Simulate packing behavior in solid state to assess crystallinity, relevant for organic electronics (e.g., OLEDs) .
  • QSPR Models : Corrogate substituent effects (methyl, phenethyl) on photophysical properties (e.g., λₐᵦₛ) for targeted material design.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Triangulation : Combine NMR, X-ray, and IR data to cross-validate assignments. For example, crystallography (SHELXL) can resolve discrepancies in proton coupling observed in NMR .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra.
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or conformational flexibility in the phenethyl group .

Q. How can mechanistic studies improve the regioselectivity of phenethyl substitution on the pyrrole ring?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor mono- vs. di-substitution. Low temperatures (0–25°C) may favor kinetic products.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for directed C-H activation to enhance regioselectivity .
  • Computational Insights : Use DFT to map transition states and identify steric/electronic barriers at specific positions .

Q. What methodologies address discrepancies between experimental and computational data for this compound’s reactivity?

  • Methodological Answer :

  • Error Analysis : Compare computed activation energies with experimental Arrhenius plots. Adjust basis sets (e.g., B3LYP/6-311+G**) for better accuracy .
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in simulations to match experimental solvent-dependent reaction rates.
  • In Situ Monitoring : Use techniques like ReactIR or mass spectrometry to track intermediate species and refine mechanistic hypotheses .

Data Presentation Guidelines

Table 1 : Representative Analytical Data for this compound

PropertyMethodExpected OutcomeReference
Melting PointDSC120–125°C (decomposition observed)
λₐᵦₛ (UV-Vis)Ethanol solution270–290 nm (π→π* transition)
Crystal SystemX-ray diffractionMonoclinic, space group P2₁/c
LogP (Partition coefficient)HPLC (C18 column)3.8–4.2 (predicted)

Notes for Methodological Rigor

  • Contradiction Management : When spectroscopic data conflicts (e.g., NMR vs. X-ray), prioritize crystallographic data for structural assignments but validate with complementary techniques .
  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously to ensure reproducibility, as minor variations can alter yields in heterocyclic syntheses .
  • Ethical Data Practices : Avoid reliance on non-peer-reviewed sources (e.g., commercial databases like benchchem). Use PubChem, EPA DSSTox, or crystallographic databases for validated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-phenethyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-phenethyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.